Welcome to the BenchChem Online Store!
molecular formula C11H19NO3 B8447367 Tert-butyl 4-cyano-3-hydroxy-4-methylpentanoate

Tert-butyl 4-cyano-3-hydroxy-4-methylpentanoate

Cat. No. B8447367
M. Wt: 213.27 g/mol
InChI Key: RMXGHWUMUNLNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06730803B2

Procedure details

To the reaction mixture obtained in Example 2 were added 10% aqueous sodium hydroxide solution (113.8 g) and methanol (20 mL), and the mixture was stirred at room temperature overnight. The disappearance of tert-butyl 4-cyano-3-hydroxy-4-methylpentanoate was confirmed by gas chromatography (GC). Toluene (50 mL) was added and the mixture was stirred and then partitioned to remove the toluene layer. 20% Aqueous hydrochloric acid solution (67.5 g) was added to the aqueous layer to adjust its pH to an acidic one (ca. pH 1-2) and the mixture was extracted twice with ethyl acetate (150 mL). The ethyl acetate layer was concentrated under reduced pressure to give 4-cyano-3-hydroxy-4-methylpentanoic acid (19.9 g) as an oil. When left standing, this oil crystallized. The yield was 89% relative to tert-butyl 4-cyano-3-hydroxy-4-methylpentanoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
113.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([CH3:15])([CH3:14])[CH:4]([OH:13])[CH2:5][C:6]([O:8]C(C)(C)C)=[O:7])#[N:2].[OH-].[Na+].CO>C1(C)C=CC=CC=1>[C:1]([C:3]([CH3:15])([CH3:14])[CH:4]([OH:13])[CH2:5][C:6]([OH:8])=[O:7])#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(C(CC(=O)OC(C)(C)C)O)(C)C
Name
Quantity
113.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(C(CC(=O)OC(C)(C)C)O)(C)C
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred
CUSTOM
Type
CUSTOM
Details
partitioned
CUSTOM
Type
CUSTOM
Details
to remove the toluene layer
ADDITION
Type
ADDITION
Details
20% Aqueous hydrochloric acid solution (67.5 g) was added to the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with ethyl acetate (150 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The ethyl acetate layer was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C(C(CC(=O)O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 19.9 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.